molecular formula C10H13NO3S B8383995 Methyl 3-(butyrylamino)thiophene-2-carboxylate

Methyl 3-(butyrylamino)thiophene-2-carboxylate

Cat. No.: B8383995
M. Wt: 227.28 g/mol
InChI Key: GGXDNVDIYAPHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(butyrylamino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 3-(butanoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-3-4-8(12)11-7-5-6-15-9(7)10(13)14-2/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

GGXDNVDIYAPHIF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(SC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame dried flask equipped with stir bar was added methyl 3-aminothiophene-2-carboxylate (2.06 g, 13.1 mmol) and anhydrous methylene chloride (10.0 mL). The resulting solution was cooled to 0° C., and treated successively with pyridine (1.11 mL, 13.7 mmol) and butyryl chloride (1.44 mL, 13.7 mmol) while stirring under N2. The ice bath was removed, and the reaction warmed to 25° C. and stirred 3 h. The reaction was then poured into 1N HCl and extracted with methylene chloride. The combined organics were dried over magnesium sulfate, filtered and concentrated to provide methyl 3-(butyrylamino)thiophene-2-carboxylate (1-2). MS 228 found, 227.3 required.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
reactant
Reaction Step Two

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